REACTION_CXSMILES
|
CC(C)([O-])C.[K+].C(O[C:10]1[CH:24]=[CH:23][C:13]2[CH:14]3[CH2:20][CH2:19][CH:18](C=O)[CH2:17][CH:15]3[O:16][C:12]=2[C:11]=1F)C.O.Cl>[Br-].C([P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)C.C1COCC1>[CH2:23]1[CH:13]2[CH:12]([O:16][C:15]3[CH:17]=[CH:18][CH:19]=[CH:20][C:14]=32)[CH2:11][CH2:10][CH2:24]1 |f:0.1,5.6|
|
Name
|
|
Quantity
|
2.98 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
7-ethoxy-6-fluoro-1,2,3,4,4a,9b-hexahydrodibenzofuran-3-carbaldehyde
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC1=C(C2=C(C3C(O2)CC(CC3)C=O)C=C1)F
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
10 g
|
Type
|
catalyst
|
Smiles
|
[Br-].C(C)[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the batch is stirred at room temperature for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
The mixture is extracted with MTBE
|
Type
|
CUSTOM
|
Details
|
the combined organic phases are dried
|
Type
|
CUSTOM
|
Details
|
after removal of the solvents
|
Type
|
FILTRATION
|
Details
|
is filtered adsorptively (SiO2, toluene)
|
Type
|
CONCENTRATION
|
Details
|
the filtrate is concentrated to dryness
|
Type
|
CUSTOM
|
Details
|
Recrystallisation of the residue from methanol
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C1CCCC2OC3=C(C21)C=CC=C3
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |